2-Cyano-4-nitrobenzamide

Physicochemical Properties Drug Design Chemical Synthesis

2-Cyano-4-nitrobenzamide (CAS 1369769-76-5) is a disubstituted benzamide building block with a molecular formula of C8H5N3O3 and a molecular weight of 191.14 g/mol. Its structure features a primary amide group on a benzene ring, substituted with a strong electron-withdrawing cyano group at the 2-position and a nitro group at the 4-position.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B15247214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-nitrobenzamide
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)N
InChIInChI=1S/C8H5N3O3/c9-4-5-3-6(11(13)14)1-2-7(5)8(10)12/h1-3H,(H2,10,12)
InChIKeyNEVUKRFUZGSYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-nitrobenzamide: Core Structural and Physicochemical Profile for Procurement


2-Cyano-4-nitrobenzamide (CAS 1369769-76-5) is a disubstituted benzamide building block with a molecular formula of C8H5N3O3 and a molecular weight of 191.14 g/mol . Its structure features a primary amide group on a benzene ring, substituted with a strong electron-withdrawing cyano group at the 2-position and a nitro group at the 4-position. This specific substitution pattern creates a highly electron-deficient aromatic system with a unique hydrogen-bonding landscape, distinguishing it from mono-substituted or differently substituted analogs and making it a versatile intermediate in medicinal chemistry and material science .

Why 2-Cyano-4-nitrobenzamide Cannot Be Simply Interchanged with Common Analogs


A simple generic substitution of 2-cyano-4-nitrobenzamide with a mono-substituted analog like 2-cyanobenzamide or 4-nitrobenzamide is not chemically feasible. The synergistic presence of both the 2-cyano and 4-nitro groups creates a unique electronic and steric environment that dictates its reactivity profile. For instance, the dual electron-withdrawing effects significantly alter the compound's ionization potential compared to mono-substituted benzamides, which can be correlated to changes in electron density at the amide nitrogen and the phenyl ring [1]. This directly impacts its behavior as a synthetic intermediate, where the selectivity of subsequent transformations (e.g., heterocycle formation) is governed by the specific para-nitro substitution. Selecting a simpler, single-substituted analog would lead to different reaction kinetics, regioselectivity, and ultimately, a different final product.

Quantitative Differentiation Guide for 2-Cyano-4-nitrobenzamide Sourcing


Dual Electron-Withdrawing Effect Elevates Molecular Weight Over Common Analogs

The molecular weight of 2-cyano-4-nitrobenzamide (191.14 g/mol ) is significantly higher than its closest mono-substituted analog, 2-cyanobenzamide (146.15 g/mol ). This quantifiable difference reflects the presence of the additional nitro group, which directly impacts physical properties like boiling point and solubility, making it a heavier, more polarizable building block.

Physicochemical Properties Drug Design Chemical Synthesis

Enhanced Performance as a Dye Precursor Versus Existing Colorants

A patent on water-soluble cyano-containing dyes explicitly uses 2-cyano-4-nitroaniline, the direct reduced derivative of 2-cyano-4-nitrobenzamide, as a key diazo component. The resulting dyes exhibit a strong hyperchromic effect, yielding brown-to-black chromatograms with 'very good light stability and wet-processing fastness' [1]. The patent claims the performance is superior to that of dyes available at the time. This indicates that the 2-cyano-4-nitro substitution pattern is critical for achieving these specific dyeing properties, which are not replicable with unsubstituted aniline-based dyes.

Dye Chemistry Material Science Textile Industry

Key Intermediate for Quinazolinone Synthesis via Palladium-Catalyzed Carbonylation

Research has established convenient palladium-catalyzed methods for synthesizing N-(2-cyanoaryl)benzamides, specifically highlighting their role as direct precursors for the sequential synthesis of quinazolinones [1]. While the specific 4-nitro derivative is not the sole focus, the methodology is designed for sterically hindered 2-aminobenzonitriles. The 4-nitro group on 2-cyano-4-nitrobenzamide serves as an additional synthetic handle, enabling further functionalization after the quinazolinone core is formed, a pathway not available to the unsubstituted 2-cyanobenzamide.

Medicinal Chemistry Heterocycle Synthesis Quinazolinones

High-Impact Application Scenarios for Sourcing 2-Cyano-4-nitrobenzamide


Medicinal Chemistry: Building Diverse Quinazolinone Libraries

Based on its role as a general precursor for N-(2-cyanoaryl)benzamides, 2-cyano-4-nitrobenzamide is ideally suited for creating focused libraries of quinazolinone compounds [1]. A research group can procure this single intermediate and, through a one-pot carbonylation-cyclization sequence followed by nitro reduction, generate a series of 4-aminoquinazolinones. These can then be rapidly diversified into a multitude of final compounds, each with a different substitution off the 4-position, to probe biological targets such as kinases, GPCRs, or ion channels.

Applied Materials: Development of High-Performance Azo Dyes and Pigments

This compound serves as a direct precursor to 2-cyano-4-nitroaniline, a proven diazo component for synthesizing water-soluble azo dyes with enhanced dark color shades and superior fastness properties on polyamide and protein fibers [1]. Sourcing this benzamide for a dye development program allows chemists to explore next-generation colorants by first reducing it to the active aniline and then varying the coupling components, with the goal of achieving better color fastness and deeper chromatograms than current commercial offerings.

Chemical Biology: Synthesis of Functionalized Probes and Sensors

The presence of both a reducible nitro group and a reactive cyano group makes this compound a powerful scaffold for constructing chemical biology probes. For example, the nitro group can be selectively reduced to an amine, which can then be conjugated to a fluorophore or biotin tag. Simultaneously, the cyano group can be converted into a tetrazole or other bioisostere. This dual orthogonal reactivity, a direct consequence of its specific substitution pattern, allows for the creation of bifunctional probe molecules where the benzamide core acts as a rigid linker, enabling applications in target identification or fluorescence imaging.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

Given the well-established use of benzamide and nitro-substituted aromatic compounds in herbicides and fungicides, 2-cyano-4-nitrobenzamide represents a valuable, highly electron-deficient scaffold for agrochemical discovery. The combination of the 2-cyano and 4-nitro groups creates a core that is resistant to oxidative metabolism while still possessing a hydrolyzable amide bond. A discovery chemistry team can use this compound to systematically produce new amide derivatives, hoping to leverage the electronic properties of the core for improved potency or selectivity against a resistant pest species.

Technical Documentation Hub

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